

Hsd17B13-IN-47 vs other HSD17B13 inhibitors in development

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Compound of Interest

Compound Name: Hsd17B13-IN-47

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A Comparative Guide to HSD17B13 Inhibitors in Development

For Researchers, Scientists, and Drug Development Professionals

The inhibition of hydroxysteroid 17 β -dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has been largely driven by human genetic studies showing that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease.^{[1][2]} This guide provides a comparative overview of publicly disclosed HSD17B13 inhibitors, with a focus on available preclinical and clinical data.

It is important to note that publicly available information on specific inhibitors can be limited, particularly for those in early stages of development. Data for **Hsd17B13-IN-47** is not available in the public domain at the time of this writing. The following sections compare several other key HSD17B13 inhibitors currently under investigation.

Overview of HSD17B13 Inhibitors

The landscape of HSD17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. Small molecule inhibitors aim to directly block the enzymatic activity of the

HSD17B13 protein, while RNAi therapies work by reducing the expression of the HSD17B13 gene.

Quantitative Data Comparison

The following tables summarize the available quantitative data for several HSD17B13 inhibitors in development. Direct comparison should be approached with caution due to variations in assay conditions between different research groups.

Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors

Compound Name	Modality	Target Species	Biochemical Potency (IC ₅₀ /K _i)	Cellular Potency (IC ₅₀)	Reference(s)
BI-3231	Small Molecule	Human	K _i = 0.7 ± 0.2 nM	11 ± 5 nM (HEK293 cells)	[3] [4] [5]
Mouse	IC ₅₀ = 13 nM	Not Reported	[3]		
INI-822	Small Molecule	Human	Low nM potency	Not Reported	[6]
EP-036332	Small Molecule	Human	IC ₅₀ = 14 nM	Not Reported	[7]
Mouse	IC ₅₀ = 2.5 nM	Not Reported	[7]		
EP-040081	Small Molecule	Human	IC ₅₀ = 79 nM	Not Reported	[7]
Mouse	IC ₅₀ = 74 nM	Not Reported	[7]		
Compound 32	Small Molecule	Human	IC ₅₀ = 2.5 nM	Not Reported	[8]
GSK4532990 (ARO-HSD)	RNAi	Human	Not Applicable	Not Applicable	[9]

Table 2: Selectivity and Pharmacokinetic Profile of HSD17B13 Inhibitors

Compound Name	Selectivity (vs. HSD17B11)	Key Pharmacokinetic Properties	Reference(s)
BI-3231	>10,000-fold (IC ₅₀ > 10 µM)	Rapid in vivo clearance, but significant liver accumulation.	[3] [5] [9]
INI-822	>100-fold	Low clearance and good oral bioavailability in mice, rats, and dogs. Half-life supports once-daily oral dosing.	[6] [10]
EP-036332	>7,000-fold	Prodrug EP-037429 used for in vivo studies.	[2] [7]
EP-040081	>1,265-fold	Not Reported	[7]
Compound 32	Not Reported	Significantly better liver microsomal stability and PK profile compared to BI-3231. Unique liver-targeting profile.	[8]
GSK4532990 (ARO-HSD)	Not Applicable	Subcutaneous injection. PK/PD modeling supports monthly or quarterly dosing.	[11]

Table 3: In Vivo Efficacy and Clinical Development Status

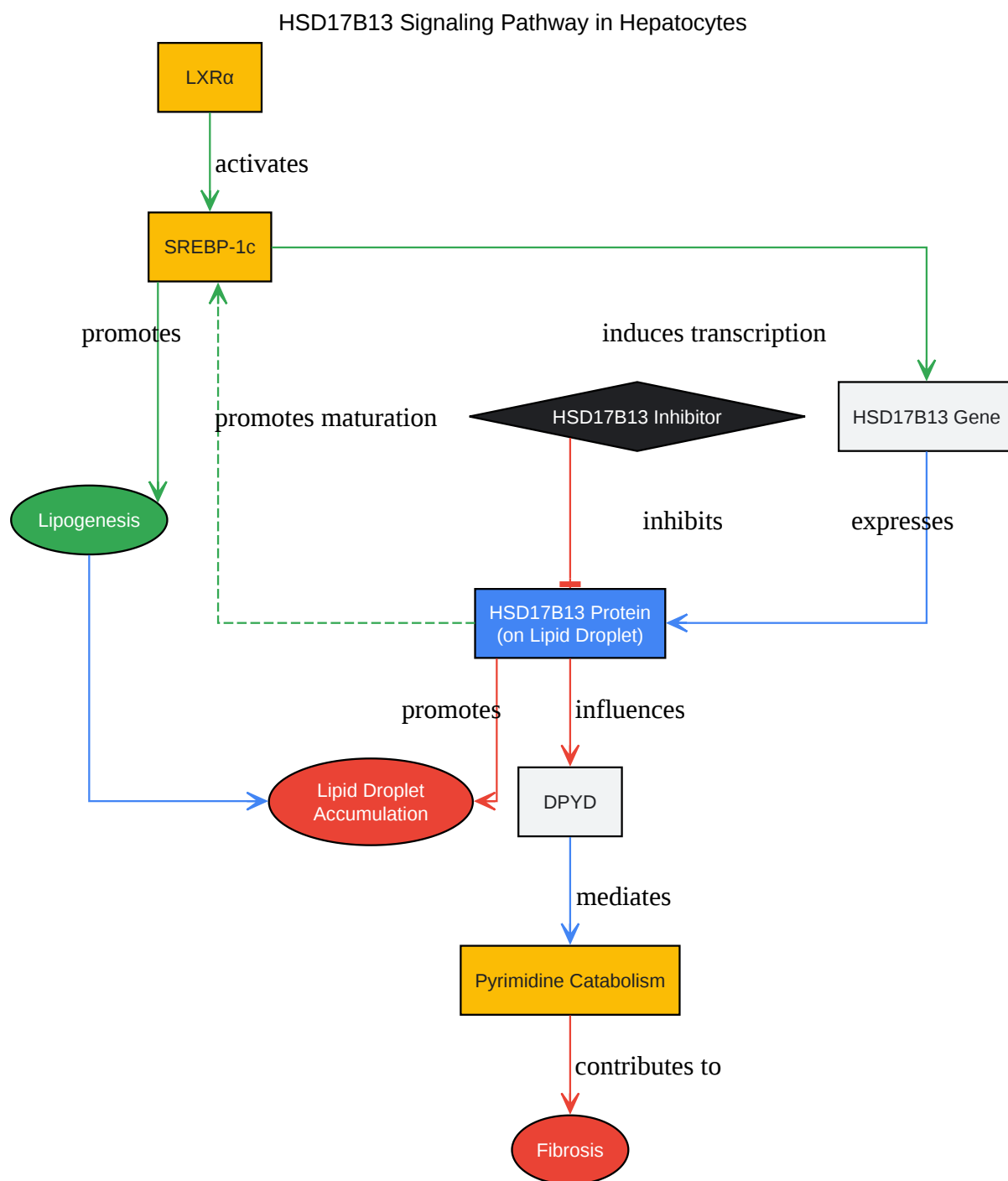
Compound Name	In Vivo Models and Key Findings	Clinical Development Status	Reference(s)
BI-3231	Reduces lipotoxic effects of palmitic acid in murine and human hepatocytes.	Preclinical	[12]
INI-822	Decreased fibrotic proteins in a human liver-on-a-chip model. Reduced ALT in a rat MASH model.	Phase 1 (NCT05945537)	[6] [9]
EP-036332 (as prodrug EP-037429)	Hepatoprotective in acute and chronic mouse models of liver injury.	Preclinical	[2]
EP-040081	Decreased ALT and inflammatory cytokines in a mouse model of T-cell-mediated acute liver injury.	Preclinical	[7]
Compound 32	Exhibited better anti-MASH effects compared to BI-3231 in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.	Preclinical	[8]
GSK4532990 (ARO-HSD)	Not Reported	Phase 2b (HORIZON study, NCT05583344) for NASH with advanced fibrosis.	[13] [14]

Signaling Pathways and Experimental Workflows

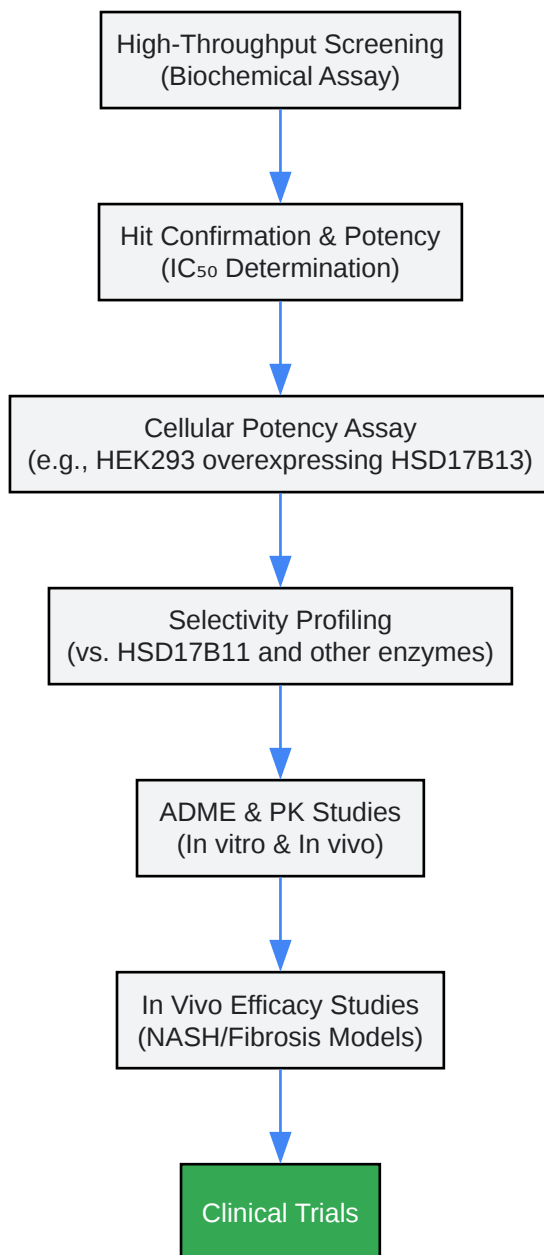
To understand the mechanism of action and the experimental approaches for evaluating HSD17B13 inhibitors, the following diagrams illustrate a key signaling pathway involving HSD17B13 and a general workflow for inhibitor screening.

HSD17B13-Mediated Signaling in Hepatocytes

HSD17B13 expression is regulated by the Liver X Receptor α (LXR α) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.^{[1][15][16]} HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to lipid accumulation in the liver.^{[1][17]} Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by modulating pyrimidine catabolism.^{[18][19][20]}



HSD17B13 Inhibitor Evaluation Workflow



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